molecular formula C7H6N4O B13692365 5-Amino-3-(4-pyridazinyl)isoxazole

5-Amino-3-(4-pyridazinyl)isoxazole

Cat. No.: B13692365
M. Wt: 162.15 g/mol
InChI Key: FBLQRYBLXKCOSV-UHFFFAOYSA-N
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Description

5-Amino-3-(4-pyridazinyl)isoxazole (SY280478) is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a pyridazinyl group and at the 5-position with an amino group. Its molecular formula is C₇H₆N₄O (molecular weight: 162.15 g/mol). X-ray crystallography reveals an asymmetric unit comprising two independent molecules, with dihedral angles of 35.8° and 10.6° between the pyridazinyl and isoxazole rings. Four intermolecular N–H···N hydrogen bonds stabilize a two-dimensional supramolecular architecture .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-pyridazin-4-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C7H6N4O/c8-7-3-6(11-12-7)5-1-2-9-10-4-5/h1-4H,8H2

InChI Key

FBLQRYBLXKCOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-pyridazinyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of microwave-assisted reactions and eco-friendly solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-pyridazinyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups into the molecule .

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-pyridazinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the isoxazole ring significantly influence physicochemical properties. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
5-Amino-3-(4-pyridazinyl)isoxazole N/A (SY280478) C₇H₆N₄O 162.15 Not reported Pyridazinyl substituent (N-heterocyclic)
5-Amino-3-(4-methoxyphenyl)isoxazole 86685-98-5 C₁₀H₁₀N₂O₂ 190.2 135–139 Methoxyphenyl (electron-donating group)
5-Amino-3-(4-fluorophenyl)isoxazole 81465-82-9 C₉H₇FN₂O 178.16 Not reported Fluorophenyl (electron-withdrawing group)
5-Amino-3-(4-methylphenyl)isoxazole 28883-91-2 C₁₀H₁₀N₂O 174.2 Not reported Methylphenyl (hydrophobic substituent)

Key Observations:

  • Melting Points : The methoxyphenyl analogue exhibits a relatively high melting point (135–139°C ), likely due to intermolecular hydrogen bonding from the methoxy group .
  • Molecular Weight : The target compound has the lowest molecular weight, which may improve bioavailability in drug applications .

Challenges :

  • The pyridazinyl group may complicate regioselectivity during synthesis due to its electron-deficient nature.
  • Isomerization risks, as seen in pyrazolo-triazolo-pyrimidine systems, highlight the need for precise reaction conditions .

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